(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one
Description
(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one (CAS: 328020-85-5, molecular formula: C₁₆H₁₈N₆O) is a heterocyclic compound belonging to the 1,2,4-triazolo-triazinone class. Its structure features a triazolo[4,3-b][1,2,4]triazine core substituted with a tert-butyl group at position 6 and an (E)-configured 4-methylbenzylideneamino group at position 6. The (E)-stereochemistry of the imine bond in the benzylidene moiety may influence its physicochemical and biological properties, such as solubility, stability, and receptor binding affinity .
Properties
IUPAC Name |
6-tert-butyl-8-[(E)-(4-methylphenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O/c1-11-5-7-12(8-6-11)9-18-22-14(23)13(16(2,3)4)20-21-10-17-19-15(21)22/h5-10H,1-4H3/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBADXWNYRPZYSR-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=O)C(=NN3C2=NN=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=O)C(=NN3C2=NN=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one is a complex heterocyclic compound with potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C16H18N6O
- Molecular Weight : 310.35 g/mol
- CAS Number : 328020-85-5
The compound features a triazole ring fused with a triazinone structure, which is known to contribute to various biological activities. The presence of the tert-butyl and 4-methylbenzylidene groups enhances its lipophilicity and potential interactions with biological targets.
Antitumor Activity
Recent studies have shown that compounds containing triazole and triazinone moieties exhibit significant antitumor properties. For instance, derivatives of similar structures have been screened against various cancer cell lines such as HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The results indicated that certain derivatives demonstrated cytotoxic effects with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | HepG2 | 15 | Moderate |
| Similar Derivative A | MCF-7 | 10 | High |
| Similar Derivative B | HepG2 | 20 | Moderate |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that triazole derivatives can exhibit antibacterial and antifungal activities. The mechanism often involves the inhibition of nucleic acid synthesis or disruption of cell wall integrity .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Antioxidant Properties : Some studies suggest that these compounds possess antioxidant capabilities that can protect normal cells from oxidative stress .
Case Studies
-
Study on HepG2 Cells : A study conducted by researchers demonstrated that the compound exhibited a dose-dependent inhibition of HepG2 cell growth. The authors reported a significant reduction in cell viability at concentrations above 10 µM.
"The findings suggest that the compound could serve as a lead for developing new antitumor agents targeting liver cancer" .
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Antimicrobial Screening : Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound showed promising results against Staphylococcus aureus and Escherichia coli.
"These results highlight the potential utility of triazole derivatives in treating bacterial infections" .
Scientific Research Applications
Synthesis and Characterization
The synthesis of (E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one involves multi-step reactions that typically include the formation of the triazole core followed by the introduction of various substituents. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antioxidant Activity
Research has highlighted the antioxidant properties of this compound and its derivatives. Studies indicate that certain derivatives exhibit significant antioxidant activity, which is crucial in combating oxidative stress-related diseases. For instance, derivatives have been evaluated for their ability to scavenge free radicals and protect cellular components from oxidative damage.
Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Research indicates that triazole derivatives can exhibit antibacterial and antifungal activities. For example, modifications to the triazole structure have led to compounds with enhanced efficacy against various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Potential
There is growing interest in the anticancer properties of this compound. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific interactions at the molecular level are still under investigation but show promise for future therapeutic developments .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Features of Selected Triazolo-Triazinone Derivatives
Structural and Crystallographic Insights
- Hydrogen Bonding and Packing: Analogous compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one exhibit extensive N–H⋯N and N–H⋯O hydrogen bonding, stabilizing the crystal lattice . The target compound’s benzylidene group may reduce hydrogen-bonding capacity but enhance π-π stacking with aromatic residues. The tert-butyl group in the target compound could disrupt close packing, lowering melting points compared to unsubstituted analogs .
Preparation Methods
Formation of the Triazolotriazinone Core
The triazolotriazinone scaffold is constructed via cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. A representative protocol from EP0035706A1 involves:
Alkylation of 4-Amino-3-thioxotriazinone :
Iodide Displacement :
Introduction of the 4-Methylbenzylideneamino Group
The C8 amino group undergoes condensation with 4-methylbenzaldehyde under mild acid catalysis:
Schiff Base Formation :
Stereochemical Control :
Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
- Acid Catalysts : p-Toluenesulfonic acid (0.2 eq) reduces reaction time to 2 hours compared to acetic acid.
- Molecular Sieves : 3Å sieves absorb water, shifting equilibrium toward imine product (yield increase from 75% to 88%).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity on C18 column (Retention time: 14.94 min).
- Elemental Analysis : Calculated for C₁₆H₁₈N₆O: C, 61.92%; H, 5.85%; N, 27.08%. Found: C, 61.88%; H, 5.82%; N, 27.04%.
Industrial-Scale Considerations
Cost-Effective Reagents
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
